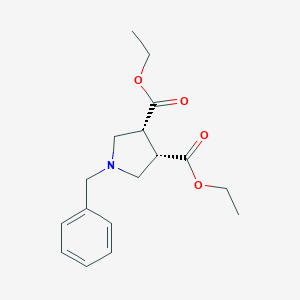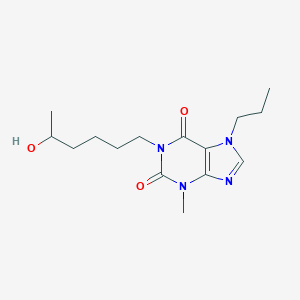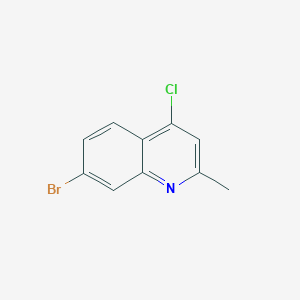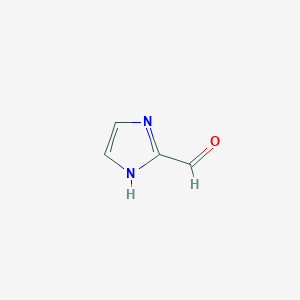
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride
Overview
Description
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O and a molecular weight of 291.42 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of bromine, chlorine, and multiple fluorine atoms attached to a benzoyl chloride structure.
Mechanism of Action
Target of Action
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is an acylating agent . It primarily targets a variety of nucleophiles, including amines, alcohols, and thiols . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the formation of amides, esters, or thioesters .
Mode of Action
The compound interacts with its targets through acylation . In this process, this compound reacts with amines, alcohols, and thiols to form amides, esters, or thioesters, respectively . This interaction results in the modification of the target molecules, potentially altering their properties and functions.
Biochemical Pathways
Given its role as an acylating agent, it can be inferred that it may influence pathways involving the synthesis of amides, esters, and thioesters . The downstream effects of these changes would depend on the specific roles of the modified molecules in their respective pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. As an acylating agent, it could potentially modify the structure and function of target molecules, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which could affect its stability and reactivity. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride typically involves the reaction of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7BrF4COOH+SOCl2→C7BrClF4COCl+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Bromo-3,4,5,6-tetrafluorobenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
2-Bromo-3,4,5,6-tetrafluorobenzoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4,5,6-tetrafluorobenzoyl chloride
- 2-Iodo-3,4,5,6-tetrafluorobenzoyl chloride
- 2-Fluoro-3,4,5,6-tetrafluorobenzoyl chloride
Uniqueness
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is unique due to the presence of bromine, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The combination of bromine and multiple fluorine atoms makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVURBOAHUGHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382530 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151096-42-3 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)









